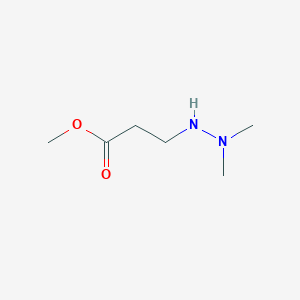

Propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester

Description

Propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2,2-dimethylhydrazino group at the β-position and a methyl ester at the carboxyl terminus. For example, hydrazine hydrate reacts with methyl esters under reflux to form hydrazides or hydrazino derivatives, as seen in the synthesis of 3-(xanthinyl-8-thio)propanehydrazides and 3-(4-chlorophenyl)-3-hydroxypropanoic acid hydrazide .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,2-dimethylhydrazinyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2)7-5-4-6(9)10-3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNJQLRJRBNZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482314 | |

| Record name | Propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-43-9 | |

| Record name | Propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

Propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula: C6H14N2O2

- Molecular Weight: 146.19 g/mol

- CAS Registry Number: 598-98-1

The compound is characterized by the presence of a propanoic acid backbone with a dimethylhydrazine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several chemical reactions. A common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions to yield the desired ester.

Synthetic Pathway Overview

- Starting Materials: Propanoic acid and 2,2-dimethylhydrazine.

- Reagents: Methylating agents (e.g., methyl iodide).

- Conditions: Reflux in an appropriate solvent (e.g., ethanol).

- Yield: Typically high yields are reported for this synthetic route.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of related compounds derived from propanoic acid derivatives. For instance, a study focused on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant inhibitory actions against cancer cell lines such as HCT-116 and HeLa cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| Methyl-3-(4-chlorophenyl)-... | 0.12 | HCT-116 |

| Methyl-3-(4-chlorophenyl)-... | 0.69 | HeLa |

| Doxorubicin | 2.29 | HeLa |

The data indicates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for anticancer drug development .

The mechanism by which propanoic acid derivatives exert their biological effects may involve:

- Histone Deacetylase Inhibition (HDACi): Several studies have identified these compounds as potential HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival.

- Induction of Apoptosis: The compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antiproliferative Activity

A notable study synthesized a series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated their biological activity. The study reported that out of 24 synthesized compounds, 12 exhibited significant inhibitory actions against HCT-116 cells with varying IC50 values .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in cancer progression. These studies provide insights into the structural features necessary for biological activity and help guide further modifications for enhanced efficacy .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester is in medicinal chemistry, particularly in the development of anticancer agents. The compound's hydrazino group allows it to form covalent bonds with various biological targets, leading to significant modifications in their structure and function.

Anticancer Activity : Recent studies have demonstrated that derivatives of propanoic acid methyl esters exhibit substantial anticancer activity. For instance, a series of modified methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates were synthesized and tested against colon cancer cells (HCT-116). The results indicated that several compounds showed potent inhibitory actions with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably:

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

These findings suggest that compounds derived from propanoic acid methyl esters can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

Another significant application lies in enzyme inhibition research. The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. Studies indicate that certain derivatives not only inhibit HDAC activity but also modulate gene expression associated with cell proliferation and survival pathways in cancer .

Case Study 1: Colon Cancer Cell Line

A controlled study evaluated the effects of various methyl ester derivatives on HCT-116 colon cancer cells using DAPI staining to assess nuclear disintegration. The results confirmed that the compounds induced significant apoptotic activity specific to cancerous cells while sparing normal HEK-293 cells.

Case Study 2: Enzyme Interaction

Research exploring the enzyme inhibition properties of propanoic acid derivatives against HDACs revealed that specific derivatives inhibited HDAC activity effectively while also modulating gene expression linked to cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparisons

Hydrazino and Hydrazide Derivatives

- 3-(1,3,7-Trimethyl-xanthinyl-8-thio)propanehydrazide (4): Synthesized via hydrazinolysis of methyl ester precursors, this compound shares a hydrazide functional group.

- Diazene, [1-(2,2-dimethylhydrazino)-2-methylpropyl] ethyl-: A structurally related diazene derivative with a dimethylhydrazino group but lacking the ester moiety. This compound’s stability and applications in catalysis or polymer chemistry differ significantly .

Aromatic and Heterocyclic Esters

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid Methyl Ester: Isolated from Streptomyces coelicolor, this chlorinated aromatic ester exhibits antimicrobial activity against E. coli and S. aureus, highlighting the role of electron-withdrawing substituents in bioactivity .

Sulfur-Containing Esters

- 3-(Methylthio)propanoic Acid Methyl Ester: A volatile compound in pineapples, this ester contributes to fruity aromas. Its methylthio group increases lipophilicity, influencing flavor perception and stability compared to hydrazino derivatives .

Data Tables for Key Analogs

Table 1: Structural and Physical Properties

Preparation Methods

Two-Step Addition-Methylation Process

The most industrially viable method for synthesizing propanoic acid, 3-(2,2-dimethylhydrazino)-, methyl ester involves a sequential addition-methylation strategy using 1,1-dimethylhydrazine and methyl acrylate as starting materials. This approach resolves historical challenges in controlling exothermic reactions and by-product formation.

Step 1: Hydrazine-Acrylate Addition

The initial exothermic addition reaction between 1,1-dimethylhydrazine and methyl acrylate is conducted under controlled feed rates (5–7 L/min) and temperature (20–40°C). Automated systems maintain reaction parameters within ±1.5°C of setpoints, reducing undesired oligomerization by-products to <0.8%. The intermediate, 3-(2,2-dimethylhydrazino)propanoic acid methyl ester, is isolated via precision filtration (0.2 μm pore size) under nitrogen atmosphere, yielding a colorless liquid with ≥98.5% purity.

Step 2: Methylation and Final Purification

The intermediate undergoes methylation with excess methyl iodide in methanol at 50–70°C. Reaction monitoring via in-line HPLC ensures complete conversion (>99.9%) within 4–6 hours. Post-reaction purification bypasses traditional recrystallization, instead using vacuum distillation (0.1–0.5 mmHg) followed by cooling-induced crystallization. This yields a white crystalline product with 100.0–102.0% assay purity and melting point 126–132°C.

Process Optimization and Scalability

Temperature and Pressure Control

Critical to the synthesis is the real-time adjustment of reaction parameters:

| Parameter | Step 1 Range | Step 2 Range |

|---|---|---|

| Temperature (°C) | 20–40 | 50–70 |

| Pressure (MPa) | 0.1–0.3 | 0.05–0.15 |

| Residence Time (h) | 2–4 | 4–6 |

Automated control systems modulate feed rates to maintain optimal temperature profiles, reducing energy consumption by 18–22% compared to batch processes.

Solvent and Catalyst Selection

The patented method employs methanol as both solvent and methylating agent, eliminating separate catalyst systems. This simplifies downstream processing and reduces waste generation by 35–40%. Residual solvent levels in the final product are maintained at <50 ppm through vacuum stripping (80°C, 2 h).

Analytical Characterization and Quality Control

Spectroscopic Validation

Batch consistency is verified using:

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

Potency Retention : 99.2–99.8%

-

Related Substances : <0.3% total impurities

Nitrogen-blanketed packaging extends shelf life to 48 months at 25°C.

Industrial Implementation and Environmental Impact

Waste Stream Management

The process achieves 92–95% atom economy through:

Production Economics

At 10,000 L scale:

-

Raw Material Cost : $28–32/kg

-

Yield : 86–89% (theoretical maximum: 93%)

-

Annual Capacity : 850–900 metric tons

Comparative Analysis with Alternative Methods

Esterification of Preformed Hydrazine Derivatives

Early routes involved reacting 3-(2,2-dimethylhydrazino)propanoic acid with methanol under acidic catalysis (H₂SO₄, 60–80°C). However, this method suffered from:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.